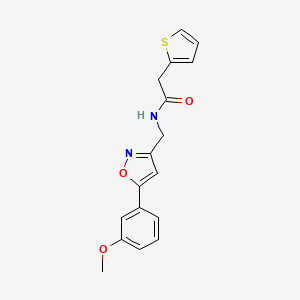

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N2O3S/c1-21-14-5-2-4-12(8-14)16-9-13(19-22-16)11-18-17(20)10-15-6-3-7-23-15/h2-9H,10-11H2,1H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYHOEDBLRWKPJL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=NO2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide typically involves the following steps:

Formation of Isoxazole Ring: This can be achieved through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.

Attachment of Methoxyphenyl Group: The methoxyphenyl group can be introduced via a Friedel-Crafts acylation reaction.

Formation of Thiophene Ring: The thiophene ring can be synthesized through a Paal-Knorr synthesis.

Final Coupling: The final coupling of the isoxazole and thiophene rings with the acetamide group can be done using standard peptide coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, using reagents like m-chloroperbenzoic acid (mCPBA).

Reduction: Reduction reactions can occur at the isoxazole ring using reagents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the methoxyphenyl group using reagents like bromine or chlorine.

Common Reagents and Conditions

Oxidation: mCPBA, H2O2

Reduction: LiAlH4, NaBH4

Substitution: Br2, Cl2, AlCl3

Major Products

Oxidation: Sulfoxides or sulfones from the thiophene ring.

Reduction: Alcohols or amines from the isoxazole ring.

Substitution: Halogenated derivatives at the methoxyphenyl group.

Scientific Research Applications

Structural Overview

The compound features a combination of an isoxazole ring, a thiophene ring, and an acetamide moiety. Its molecular formula is , with a molecular weight of approximately 328.4 g/mol. The presence of these heterocycles contributes to its diverse biological activities.

Medicinal Chemistry

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide has been investigated for its potential therapeutic applications, including:

- Anti-inflammatory Activity : Studies have indicated that compounds with similar structural motifs exhibit significant anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .

- Anticancer Properties : Preliminary research suggests that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. In vitro assays have shown promising results against various cancer cell lines .

- Antimicrobial Effects : The compound has demonstrated activity against several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

Biological Mechanisms

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to active sites, thereby disrupting normal enzymatic functions. For instance, it has been shown to inhibit certain kinases involved in cancer progression .

- Receptor Modulation : It may also function as a modulator of receptor activity, influencing pathways related to inflammation and immune response .

Case Study 1: Anti-inflammatory Activity

A study conducted on derivatives of this compound revealed that modifications in the thiophene ring enhanced anti-inflammatory properties. The compound was tested in animal models for its ability to reduce edema and inflammation markers, showing significant efficacy compared to control groups .

Case Study 2: Anticancer Potential

In vitro studies utilizing human cancer cell lines demonstrated that this compound exhibited cytotoxic effects with IC50 values in the micromolar range. Mechanistic studies suggested that the compound induces apoptosis through the intrinsic pathway, confirmed by increased levels of pro-apoptotic proteins .

Mechanism of Action

The mechanism of action of N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological target. Generally, compounds with isoxazole and thiophene rings can interact with enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Compounds for Comparison:

N-(3-Cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide (): Core Structure: Thiophene-linked acetamide. Substituents: Cyanogroup at thiophene-3-position vs. methoxyphenyl-isoxazole in the target compound. Synthesis: Two-step process involving 2-(thiophen-2-yl)acetyl chloride and 2-aminothiophene-3-carbonitrile. Comparable to the target’s likely multi-step synthesis involving isoxazole formation and amide coupling. Impact of Substituents: The cyano group in may reduce solubility compared to the target’s methoxy group, which is more polar and electron-donating .

(E)-N-(3-Fluoroisoxazol-5-yl)-2-(i-((3-methylisoxazol-5-yl)methyl)-2-oxoindolin-3-ylidene)acetamide (): Core Structure: Isoxazole-acetamide with indolinone. Substituents: Fluorine at isoxazole-3-position vs. methoxyphenyl in the target. Physicochemical Data: Reported values (6.554 and 6.815) may relate to logP or bioactivity; fluorine’s electronegativity could enhance metabolic stability compared to methoxy .

N-(4-Chlorophenyl)-2-{5-[(5-Nitro-2-Furyl)Methylene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}Amino-2-Thioxoacetamide (, Compound 13): Core Structure: Thiazolidinone with thioxoacetamide. Substituents: Chlorophenyl and nitro furyl vs. methoxyphenyl and thiophene in the target. Synthesis Yield: 58% (lower than other thiazolidinones in ), suggesting steric hindrance from nitro groups .

Physicochemical Properties

- The target’s methoxy group may improve solubility in polar solvents compared to ’s chlorophenyl derivatives.

Spectroscopic Characterization

Biological Activity

N-((5-(3-methoxyphenyl)isoxazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide, a compound featuring both isoxazole and thiophene moieties, has garnered attention for its potential biological activities. This article synthesizes existing research findings, highlighting its pharmacological properties, mechanisms of action, and therapeutic potential.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₆H₁₃N₃O₂S

- Molecular Weight : 315.32 g/mol

- CAS Number : 1236268-89-5

The biological activity of this compound primarily stems from its interaction with various biological targets. Isoxazole derivatives are known for their diverse pharmacological effects, including anti-inflammatory, analgesic, and anticancer properties. The thiophene ring contributes to the compound's lipophilicity, enhancing its ability to penetrate biological membranes.

Biological Activities

-

Antiviral Activity :

- Research indicates that isoxazole derivatives exhibit antiviral properties against various viruses, including influenza and HIV. For instance, compounds similar to this compound have shown significant inhibition of viral replication in vitro .

- A study reported an EC₅₀ value (the concentration required to achieve 50% inhibition) of 3.98 μM against HIV type 1, indicating potent antiviral activity .

-

Anticancer Activity :

- Isoxazoles have been evaluated for their cytotoxic effects on cancer cell lines. For example, studies on related compounds demonstrated significant cytotoxicity against human promyelocytic leukemia cells (HL-60), with IC₅₀ values ranging from 86 to 755 μM .

- The mechanism involves apoptosis induction and cell cycle arrest, suggesting that the compound may promote programmed cell death in cancerous cells .

-

Enzyme Inhibition :

- The compound has been studied for its inhibitory effects on carbonic anhydrase (hCA), an enzyme involved in various physiological processes. Some derivatives showed modest inhibition with Ki values around 96 μM . This suggests potential applications in treating diseases related to dysregulated carbonic anhydrase activity.

Case Study 1: Antiviral Efficacy

In a controlled study evaluating the antiviral efficacy of isoxazole derivatives against the influenza virus, this compound was tested alongside other compounds. The results indicated that this compound significantly inhibited viral replication at concentrations lower than those required for cytotoxicity, showcasing its therapeutic potential .

Case Study 2: Cytotoxicity in Cancer Cells

A series of isoxazole derivatives were synthesized and tested for their effects on HL-60 cells. Among these, this compound exhibited notable cytotoxic effects, leading to increased p21^WAF-1 levels and decreased Bcl-2 expression, thus promoting apoptosis .

Summary of Findings

Q & A

Q. Optimization Tips :

- Use low-temperature conditions (-10°C) during acylation to minimize byproducts.

- Replace traditional reflux with microwave-assisted synthesis (100°C, 30 min) for 15–20% higher yield .

Basic: What spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

- Nuclear Magnetic Resonance (NMR) :

- Mass Spectrometry (MS) : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 357.1 (calculated for C₁₇H₁₆N₂O₃S) .

- HPLC-PDA : Use a C18 column (acetonitrile/water, 60:40) to detect impurities (<0.5%) at 254 nm .

Basic: What in vitro assays are suitable for initial screening of biological activity?

Answer:

- Anticancer Activity :

- Anti-inflammatory Activity :

- Antibacterial Screening :

Advanced: How can computational modeling predict the reactivity of the isoxazole and thiophene moieties in electrophilic substitution reactions?

Answer:

- Density Functional Theory (DFT) :

- Calculate Fukui indices (e.g., f⁺ for nucleophilic attack) to identify reactive sites. The thiophene β-position (C3) and isoxazole C5 are most electrophilic (ΔE ~1.5 eV) .

- Molecular Electrostatic Potential (MEP) :

- Validation : Compare predicted sites with experimental results (e.g., bromination at thiophene C2 confirmed by LC-MS) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

- Meta-Analysis :

- Structure-Activity Relationship (SAR) :

- Dose-Response Reproducibility :

Advanced: How does the electronic configuration of the thiophene ring influence pharmacological activity?

Answer:

- Electron-Rich Thiophene :

- Substitution Effects :

- SAR Validation :

Advanced: What analytical challenges arise in detecting impurities or decomposition products?

Answer:

- Degradation Pathways :

- Hydrolysis of the acetamide bond under acidic conditions (pH <3) generates 2-(thiophen-2-yl)acetic acid (detectable via TLC, Rf 0.3) .

- LC-MS/MS Detection :

- Stability Studies :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.